5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a hydroxyethyl group attached to a nicotinamide core.
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
Based on its structural similarity to other organoboron compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that this compound might undergo a transmetalation process with a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might play a role in the synthesis of complex organic molecules.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , this compound could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of nicotinamide to introduce the bromine atom. This is followed by the reaction with 2-cyclohexyl-2-hydroxyethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated nicotinamide.
Substitution: Formation of azido or thiol-substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-hydroxyethyl)nicotinamide: Lacks the cyclohexyl group, which may affect its biological activity.
N-(2-cyclohexyl-2-hydroxyethyl)nicotinamide: Lacks the bromine atom, which may influence its reactivity and interactions.
Uniqueness
5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and its stability under various conditions.
Properties
IUPAC Name |
5-bromo-N-(2-cyclohexyl-2-hydroxyethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c15-12-6-11(7-16-8-12)14(19)17-9-13(18)10-4-2-1-3-5-10/h6-8,10,13,18H,1-5,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACKPAZQAYSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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